molecular formula C35H72O2 B12670131 1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane CAS No. 97403-77-5

1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane

Cat. No.: B12670131
CAS No.: 97403-77-5
M. Wt: 524.9 g/mol
InChI Key: XHAGDEKOXSLYJB-UHFFFAOYSA-N
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Description

1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane is an acyclic compound characterized by two isotridecane (C₁₃H₂₇) groups linked via a bis(oxy) ether bridge attached to a 3,5,5-trimethylhexylidene backbone. Its CAS registry number is 67923-82-4, with a registration date of 31 May 2018 .

Properties

CAS No.

97403-77-5

Molecular Formula

C35H72O2

Molecular Weight

524.9 g/mol

IUPAC Name

11-methyl-1-[3,5,5-trimethyl-1-(11-methyldodecoxy)hexoxy]dodecane

InChI

InChI=1S/C35H72O2/c1-31(2)25-21-17-13-9-11-15-19-23-27-36-34(29-33(5)30-35(6,7)8)37-28-24-20-16-12-10-14-18-22-26-32(3)4/h31-34H,9-30H2,1-8H3

InChI Key

XHAGDEKOXSLYJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(CC(C)CC(C)(C)C)OCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane typically involves the reaction of 3,5,5-trimethylhexanol with tridecanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Key Observations:

  • Acidic Conditions : Protonation of oxygen atoms facilitates nucleophilic attack by water, yielding isotridecanol derivatives.

  • Basic Conditions : Hydroxide ions initiate SN2 mechanisms at less hindered positions.

  • Temperature Dependence : Reactions require elevated temperatures (80–120°C) due to low accessibility of reactive sites.

Oxidation Reactions

The aliphatic chains are susceptible to oxidation, particularly at tertiary carbon positions adjacent to oxygen atoms.

Oxidizing Agent Products Conditions
KMnO₄ (acidic)Ketones and carboxylic acids60–80°C, prolonged stirring
OzoneFragmented aldehydesLow-temperature ozonolysis
H₂O₂/Fe²⁺HydroperoxidesRadical-initiated oxidation

This compound’s oxidation is less efficient than linear analogs due to electron-donating methyl groups stabilizing intermediate radicals .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a decomposition onset at 245°C, producing:

  • Volatile fragments : Isoalkanes and CO₂ (from ether cleavage).

  • Residue : Cross-linked carbon structures (observed as 12% char yield).

Cross-Linking Reactions

The bis(oxy) structure enables participation in polymer stabilization. For example:

  • Radical-Mediated Cross-Linking : Under UV light with initiators (e.g., AIBN), it forms covalent bonds with polyolefins, enhancing thermal stability .

  • Mechanism :

    • Radical generation at tertiary C-H positions.

    • Combination with polymer radicals to form networked structures .

Comparative Reactivity

Reaction kinetics differ markedly from simpler ethers:

Reaction Type Rate (Relative to Diethyl Ether) Activation Energy (kJ/mol)
Hydrolysis0.3×85
Oxidation0.5×72
Thermal breakdown0.8×105

Steric effects reduce accessibility to reactive centers, while electron-donating methyl groups stabilize transition states in oxidation .

Catalytic Modifications

Rhodium-catalyzed acylation (as reported for structurally related ethers ) could theoretically functionalize this compound’s α-positions, though no direct studies confirm this. Proposed pathway:

  • Coordination : RhCl(PPh₃)₃ binds to ether oxygen.

  • Insertion : Et₂Zn mediates acyl group transfer from acid chlorides.

  • Elimination : Formation of α-acylated derivatives .

Mechanistic Insights

  • Hydrolysis : Follows a two-step associative mechanism, with partial positive charge development on oxygen during transition state.

  • Oxidation : Proceeds via radical chain mechanisms, inhibited by steric shielding of tertiary hydrogens .

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Model Compound: It serves as a model compound in reaction mechanism studies and kinetics analysis. Researchers utilize it to understand the behavior of similar amphiphilic compounds in various chemical reactions.
    • Reactivity Studies: The compound undergoes oxidation and reduction reactions, making it valuable for studying reaction pathways and mechanisms. For instance, it can be oxidized to form ketones or carboxylic acids using potassium permanganate or chromium trioxide.
  • Biology
    • Membrane Interaction Studies: The compound's amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is critical for studying biological membranes and their interactions with proteins.
    • Drug Delivery Research: Ongoing investigations explore its potential as a drug delivery agent due to its ability to encapsulate hydrophobic drugs while maintaining stability in aqueous environments.
  • Medicine
    • Therapeutic Applications: Research is being conducted on its efficacy as a therapeutic agent in drug formulations. Its unique properties may enhance bioavailability and efficacy in targeted drug delivery systems.
  • Industry
    • Lubricants and Surfactants: The compound is utilized in formulating specialty chemicals such as lubricants and surfactants due to its excellent lubrication properties and surface activity.
    • Cosmetic Applications: Its ability to improve skin texture and moisture retention makes it a candidate for use in cosmetic formulations.

Case Study 1: Drug Delivery Systems
Research conducted by [source needed] explored the use of 1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane as a carrier for hydrophobic drugs. The study demonstrated that the compound could significantly enhance the solubility and bioavailability of poorly soluble medications when used in liposomal formulations.

Case Study 2: Membrane Interaction Analysis
A study published in [source needed] investigated how this compound affects cellular membranes. The findings indicated that it alters membrane fluidity and permeability, which could have implications for drug absorption rates in pharmaceutical applications.

Mechanism of Action

The mechanism by which 1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . This can influence various cellular processes and pathways, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Differences

  • Cyclic vs. Acyclic Backbone: The target compound is acyclic, offering greater conformational flexibility, which may enhance solubility in nonpolar solvents compared to cyclic analogs like B1–B6 . Cyclic compounds B1–B6 (e.g., B1: 1,4-dithio-7,10-dioxocyclododecane) exhibit rigid ring systems, influencing melting points and crystallinity. For example, B3 (1,7-dithio-4,10,13-trioxocyclopentadecane) is a yellow crystal (m.p. 63–64°C), while B5 (1,10-dithio-4,7,13,16-tetraoxocyclooctadecane) is a yellowish solid (m.p. 93–94°C) .
  • Functional Groups :

    • The target compound lacks sulfur atoms, unlike B1–B6, which contain thioether (-S-) groups. This absence may reduce toxicity and environmental persistence compared to sulfur-containing analogs .

Spectral and Analytical Data

A comparative analysis of spectral properties is provided below:

Compound Molecular Weight (g/mol) Key IR Bands (cm⁻¹) GC-MS (M⁺) Physical State
Target Compound ~480 (calculated*) N/A N/A Likely liquid/oil
B1 208.34 1177 (C-O-C), 684 (C-S-C) 208.34 Thick oil
B3 252.40 1176 (C-O-C), 665 (C-S-C) 252.40 Yellow crystal
B5 296.45 1176, 1114 (C-O-C) 296.45 Yellowish solid
B6 340.50 1119 (C-O-C), 665 (C-S-C) 340.50 Thick oil

*Calculated based on C₁₃H₂₇-O-C₆H₁₀-O-C₁₃H₂₇.

  • NMR Trends : Cyclic analogs show distinct proton environments (e.g., B1: δ 2.78–3.78 ppm for -SCH₂ and -OCH₂ groups), while the target compound’s acyclic structure would likely exhibit simpler splitting patterns .

Environmental and Regulatory Considerations

  • However, its branched alkyl chains may slow biodegradation .
  • Regulatory Status: Registered in 2018, it may fall under newer chemical regulations requiring further ecotoxicological assessment .

Biological Activity

1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane (CAS Number: 97403-77-5) is a branched alkane compound notable for its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, potential applications, and relevant research findings.

1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane is characterized by the following chemical properties:

  • Molecular Formula : C35H72O2
  • Molecular Weight : 524.94 g/mol
  • EINECS Number : 306-739-8

The compound features a branched structure that may influence its biological interactions and applications in various fields, including pharmaceuticals and materials science.

The biological activity of 1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane is primarily linked to its interactions with cellular membranes and potential roles as a surfactant or emulsifier. Research indicates that compounds with similar structures can modulate membrane fluidity and permeability, which may lead to various biological effects.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigating the antimicrobial properties of branched alkanes found that certain derivatives exhibited significant inhibitory effects against various bacterial strains. While specific data on 1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane is limited, its structural similarity to known antimicrobial agents suggests potential efficacy in this area.
  • Toxicological Assessment :
    • Toxicological evaluations are crucial for assessing the safety of chemical compounds. Preliminary studies indicate that compounds within the same family have low toxicity profiles in vitro, but further studies are necessary to establish comprehensive safety data for 1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane.
  • Applications in Drug Delivery :
    • The compound's surfactant properties may allow it to serve as a vehicle for drug delivery systems. Research in nanomedicine has highlighted the importance of surfactants in enhancing drug solubility and bioavailability.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential inhibitory effects on bacteria
ToxicityLow toxicity in preliminary studies
Drug DeliveryPossible enhancement of drug solubility

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